Sulfacytine is synthesized from sulfanilamide and is classified as a synthetic antimicrobial agent. It operates by inhibiting bacterial growth and reproduction, making it effective against a range of Gram-positive and some Gram-negative bacteria. The compound is often used in clinical settings, particularly in treating urinary tract infections and other bacterial infections.
The synthesis of sulfacytine involves several steps, primarily focusing on the modification of the sulfanilamide structure. The typical synthetic route includes:
This synthetic pathway allows for the selective introduction of functional groups that enhance the antibacterial activity of the compound.
Sulfacytine has a molecular formula of CHNOS, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Sulfacytine participates in various chemical reactions that are significant for its antibacterial activity:
These reactions are crucial for understanding how sulfacytine interacts with biological systems and how it can be modified for enhanced therapeutic effects.
The mechanism of action of sulfacytine primarily involves the inhibition of bacterial folic acid synthesis. This process can be described as follows:
Sulfacytine possesses several physical and chemical properties that are important for its application as an antibiotic:
These properties contribute to its effectiveness as an antimicrobial agent and influence its formulation in pharmaceutical applications.
Sulfacytine has several important applications in clinical settings:
Sulfacytine (systematic IUPAC name: 4-amino-N-(1-ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzenesulfonamide) is a synthetic sulfonamide antibiotic with the molecular formula C12H14N4O3S and a molecular weight of 294.33 g/mol [2] [4]. Its structure features two interconnected ring systems:
The molecule adopts a near-planar conformation due to conjugation between the sulfonamide group and both ring systems. X-ray crystallography confirms intramolecular hydrogen bonding between the sulfonamide oxygen and the pyrimidinone’s N3-H, enhancing stability [5]. Key spectral identifiers include:
Table 1: Atomic and Bonding Features of Sulfacytine
Component | Structural Feature | Role in Antibacterial Activity |
---|---|---|
Sulfanilamide group | -SO2NH- linker between rings | PABA mimicry |
Pyrimidinone ring | N1-ethyl substitution | Enhanced solubility vs. other sulfonamides |
Primary amine (N4) | -NH2 at benzene para-position | Essential for dihydropteroate synthase binding |
Carbonyl group | C2=O on pyrimidinone | Hydrogen-bond acceptor |
Sulfacytine is a white to off-white crystalline solid with a melting point of 166.5°C [7]. Its solubility profile reveals critical pharmacokinetic behaviors:
The compound exhibits pH-dependent stability:
Crystallographic studies show sulfacytine packs in a monoclinic crystal system (space group P21/c) with unit cell dimensions:
Table 2: Physicochemical Properties of Sulfacytine
Property | Value | Method/Notes |
---|---|---|
Molecular weight | 294.33 g/mol | Calculated from C12H14N4O3S |
Melting point | 166.5°C | Capillary method |
Water solubility | 1750 mg/L (37°C, pH 5) | Equilibrium solubility |
log P (octanol/water) | 0.51 | Predicted (ALOGPS) |
pKa | 4.8 (sulfonamide), 2.17 (amine) | Potentiometric titration |
Sulfacytine’s structure optimizes properties lacking in earlier sulfonamides:
Lower solubility increases crystallization risk in urine, limiting sulfadiazine’s use in urinary tract infections (UTIs).
Versus sulfamethazine:
All antibacterial sulfonamides share the arylamine group at N4, enabling para-aminobenzoic acid (PABA) mimicry essential for inhibiting dihydropteroate synthase. Non-antibacterial sulfonamides (e.g., acetazolamide) lack this group [6]. Sulfacytine’s short half-life (due to rapid renal excretion) contrasts with long-acting agents like sulfadimethoxine, making it ideal for acute UTIs [4] [9].
Table 3: Structural Comparison of Key Sulfonamide Antibiotics
Compound | Molecular Formula | Key Substitutions | Water Solubility (mg/mL) | Clinical Use |
---|---|---|---|---|
Sulfacytine | C12H14N4O3S | N1-ethylcytosine | 1.75 (pH 5) | Acute UTIs |
Sulfadiazine | C10H10N4O2S | Unsubstituted pyrimidine | 0.08 | Toxoplasmosis (with pyrimethamine) |
Sulfamethazine | C12H14N4O2S | 4,6-dimethylpyrimidine | 0.15 | Veterinary infections |
Sulfisoxazole | C11H13N3O3S | 3,4-dimethylisoxazole | 0.35 | Pediatric UTIs |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7